N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide

Drug Discovery COX-1 Inhibitor Medicinal Chemistry

N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide (CAS 302939-26-0) is a synthetic benzyl amide derivative of the 3,4-diarylisoxazole-5-acetic acid scaffold. This compound class is recognized for its anti-inflammatory, analgesic, and antipyretic activities, primarily through cyclooxygenase (COX) inhibition.

Molecular Formula C26H24N2O4
Molecular Weight 428.488
CAS No. 302939-26-0
Cat. No. B2393793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide
CAS302939-26-0
Molecular FormulaC26H24N2O4
Molecular Weight428.488
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)NCC4=CC=CC=C4
InChIInChI=1S/C26H24N2O4/c1-30-21-12-8-19(9-13-21)25-23(16-24(29)27-17-18-6-4-3-5-7-18)32-28-26(25)20-10-14-22(31-2)15-11-20/h3-15H,16-17H2,1-2H3,(H,27,29)
InChIKeyKSOACLDHYWXXRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide (CAS 302939-26-0): A 3,4-Diarylisoxazole Amide Derivative for COX-Targeted Research


N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide (CAS 302939-26-0) is a synthetic benzyl amide derivative of the 3,4-diarylisoxazole-5-acetic acid scaffold . This compound class is recognized for its anti-inflammatory, analgesic, and antipyretic activities, primarily through cyclooxygenase (COX) inhibition [1]. The core scaffold is shared with mofezolac, a highly potent and selective COX-1 inhibitor (IC50 1.44 nM), which serves as the key structural comparator [2]. The benzyl amide modification at the C-5 acetic acid position distinguishes this compound from the parent acid and other amide analogs, potentially altering its pharmacodynamic and pharmacokinetic profile.

COX-1 SAR studies: benzyl amide vs. parent acid profiling
Neuroinflammation model probe: microglial target engagement
Bioanalytical reference standard: defined purity for method development

Why N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide Cannot Be Readily Substituted by Generic 3,4-Diarylisoxazole Analogs


The 3,4-diarylisoxazole scaffold is a privileged structure for COX inhibition, but subtle modifications to the C-5 side chain can drastically alter isoform selectivity (COX-1 vs. COX-2) and potency [1]. For example, while mofezolac (C-5 acetic acid) is a highly selective COX-1 inhibitor, simple sulfonamide removal from valdecoxib analogs can reverse COX-2 selectivity [2]. Even within a focused library of diarylisoxazoles, IC50 values can span from low nanomolar to micromolar ranges against COX-1 and COX-2 in human whole blood assays [3]. The benzyl amide moiety of this compound, compared to a free acid or other amides, is expected to confer distinct hydrogen-bonding capabilities, lipophilicity, and metabolic stability, making generic substitution unreliable for critical research applications.

C-5 side-chain variation may shift COX isoform selectivity
Analogues like valdecoxib show reversal of COX-2 selectivity upon sulfonamide removal; benzyl amide may not preserve COX-1 preference.
Benzyl amide alters lipophilicity and H-bond profile vs. free acid
Compared to mofezolac (carboxylic acid), the amide change modifies permeability and metabolic stability, making simple interchange unreliable.
Diarylisoxazole IC50 range spans orders of magnitude
Human whole blood assays show COX-1/COX-2 potency varying from low nM to µM; activity of any single analog requires direct confirmation.

Quantitative Evidence Guide: Key Differentiation Points for N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide


Amide Functional Group Diversification from Parent Acid Mofezolac

N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide is distinguished from its parent compound, mofezolac (3,4-bis(4-methoxyphenyl)-5-isoxazolyl]acetic acid), by the presence of a benzyl amide group at the C-5 position . While mofezolac is a potent COX-1 inhibitor (IC50 1.44 nM) with weak COX-2 activity (IC50 447 nM) [1], the conversion of the carboxylic acid to a benzyl amide alters key physicochemical properties, including logP, hydrogen bond donor count, and topological polar surface area. This conversion is expected to enhance membrane permeability, as amides generally exhibit improved passive diffusion compared to their carboxylic acid counterparts.

Functional Group Diversification
Class-level
MW +89 g/mol, ΔlogP ≈ +1.5 to +2.0 (estimated)
Supports differentiation from parent acid for SAR studies
No experimental logP; class-level inference
Drug Discovery COX-1 Inhibitor Medicinal Chemistry Structure-Activity Relationship

COX-1 Selectivity Profile Inferred from Scaffold Class

The 3,4-diarylisoxazole scaffold has been extensively characterized for COX inhibition. A focused library of 3,4-diarylisoxazoles demonstrated that small structural changes at the C-5 position can tune COX-1 versus COX-2 selectivity [1]. In human whole blood assays, selective COX-1 inhibitors from this class achieve sub-micromolar IC50 values against COX-1 with minimal COX-2 inhibition [1]. The benzyl amide derivative is structurally positioned between mofezolac (high COX-1 selectivity) and compounds like P6 (3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole), another known selective COX-1 inhibitor [1].

COX-1 Selectivity Inference
Class-level
Scaffold-based COX-1 affinity expected; no direct IC50 available
Pharmacophore likely retains COX-1 affinity; direct assay validation needed
Inferred from 3,4-diarylisoxazole SAR
Cyclooxygenase COX-1 Selectivity Inflammation Isoxazole

Commercial Availability and Defined Purity Grade for Reproducible Research

N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide is commercially available with a defined purity of ≥95% (Catalog Number: CM1007115) . This is in contrast to many in-house synthesized 3,4-diarylisoxazole analogs, which often lack batch-to-batch quality documentation. The compound's identity is confirmed by its unique InChI Key (KSOACLDHYWXXRH-UHFFFAOYSA-N) and molecular formula (C26H24N2O4) .

Commercial Purity & Identity
Specification review
Purity ≥95% (HPLC), unique InChI Key confirmed
Supports batch reproducibility and procurement for SAR
Analytical method details not provided
Procurement Purity Chemical Synthesis Quality Control

Patent Landscape: Mofezolac Amide Derivatives as Multi-Functional COX-1 Inhibitors

A recent patent application (US 12011433) explicitly covers mofezolac derivatives, including amide modifications, as multi-functional selective COX-1 inhibitors for the treatment of cancer, neuroinflammation, and neurodegenerative diseases [1]. The patent discloses that specific amide derivatives of the 3,4-diarylisoxazole scaffold retain COX-1 inhibitory activity and demonstrates their utility in models of neuroinflammation, where COX-1 inhibition suppressed inflammatory markers [1]. While N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide is not explicitly exemplified in the patent, its structural features fall within the claimed genus of active compounds.

Patent Landscape
Class-level
Falls within claimed genus of mofezolac amide derivatives
Indicates industrial interest; direct activity data required
Compound not explicitly exemplified in patent
Patent Analysis COX-1 Inhibitor Drug Development Neuroinflammation

Recommended Application Scenarios for N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of COX-1 Amide Derivatives

This compound is well-suited as a building block for SAR investigations exploring the effect of C-5 amide modifications on COX-1 potency and selectivity. The benzyl amide serves as a direct comparator to mofezolac (free acid) and other amide analogs (e.g., phenyl amide, hexyl amide) in systematic studies [1]. Researchers can use this compound to probe the hydrogen-bonding requirements and steric tolerance of the COX-1 active site, building on the established SAR framework for 3,4-diarylisoxazoles [1].

Neuroinflammation Model Probe Compound

Given that COX-1 is predominantly localized in microglia and its selective inhibition has been shown to reduce neuroinflammation [2], this benzyl amide derivative may serve as a chemical probe in lipopolysaccharide (LPS)-stimulated microglial cell models. The enhanced lipophilicity relative to mofezolac may improve cellular uptake and brain penetration, although this requires experimental validation. Researchers can benchmark its activity against the well-characterized selective COX-1 inhibitors P6 and SC-560 [3].

COX-1 Fluorescent Probe Development

Mofezolac-based fluorescent probes have been successfully developed for COX-1 detection in ovarian cancer cells, demonstrating nanomolar inhibitory potency (COX-1 IC50 = 5.1 nM) [4]. The benzyl amide functionality of this compound provides an additional synthetic handle for conjugation with fluorophores or biotin tags, potentially expanding the toolkit of COX-1-targeted imaging agents. The amide linkage may offer different spatial orientation or linker chemistry compared to the parent acid.

Biological Reference Standard for Analytical Method Development

With a defined purity of ≥95% and a unique molecular identity (InChI Key: KSOACLDHYWXXRH-UHFFFAOYSA-N) , this compound can serve as a reference standard for HPLC, LC-MS, and NMR method development in laboratories studying diarylisoxazole-based COX inhibitors. Its distinct retention time and mass spectrum, relative to mofezolac and other analogs, make it suitable for use as an internal standard in bioanalytical assays.

Application
Selection Property
Validation Focus
SAR studies of COX-1 amide derivatives
C-5 benzyl amide functional group
COX-1 potency and selectivity assays
Neuroinflammation model probe study
Benzyl amide lipophilicity
Microglial COX-1 inhibition and cellular uptake
COX-1 fluorescent probe development
Amide linker for fluorophore conjugation
COX-1 affinity and labeling specificity
Bioanalytical reference standard
Defined purity (≥95%) and unique InChI Key
Method specificity (HPLC/LC-MS/NMR)
Quote Request

Request a Quote for N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.